Boldenone propionate chemical structure and properties
Boldenone propionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boldenone Propionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Characterized by a propionate ester attached to the 17-beta hydroxyl group, this modification alters its pharmacokinetic profile, promoting a slower release from the site of injection compared to its parent compound, boldenone. This document provides a detailed overview of the chemical structure, physicochemical properties, and known signaling pathways of Boldenone Propionate, intended for a technical audience in research and drug development. It includes a compilation of quantitative data, descriptions of relevant experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Chemical Structure and Identification
Boldenone Propionate is systematically named [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate.[1] Its chemical structure is distinguished by the foundational androstane skeleton, featuring a double bond between the first and second carbon atoms of the A-ring, a ketone group at the third carbon position, and a propionate ester at the 17-beta position.
Table 1: Chemical Identification of Boldenone Propionate
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate[1] |
| CAS Number | 977-32-2[1] |
| Molecular Formula | C₂₂H₃₀O₃[1] |
| Canonical SMILES | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C[1] |
| InChI Key | ULJOJMSGJSWPSE-BLQWBTBKSA-N[2] |
Physicochemical Properties
The physical and chemical properties of Boldenone Propionate are crucial for its formulation, delivery, and disposition in a biological system. The propionate ester significantly increases its lipophilicity compared to the free steroid, boldenone.
Table 2: Physicochemical Data of Boldenone Propionate
| Property | Value |
| Molecular Weight | 342.47 g/mol [1] |
| Appearance | Off-white to white powder[1] |
| Melting Point | 158 °C[1] |
| Boiling Point | 456.2 ± 45.0 °C (at 760 mmHg)[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol.[3] |
| Enthalpy of Vaporization | 71.6 ± 3.0 kJ/mol[1] |
| Flash Point | 197.4 ± 28.8 °C[1] |
| Polarizability | 38.5 ± 0.5 10⁻²⁴ cm³[1] |
| Surface Tension | 43.0 ± 5.0 dyne/cm[1] |
| Molar Volume | 304.5 ± 5.0 cm³[1] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
A standard method for determining the melting point of crystalline solids like Boldenone Propionate involves the use of a capillary melting point apparatus.
Protocol:
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A small, finely powdered sample of Boldenone Propionate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of liquid compounds at atmospheric pressure can be determined using a Thiele tube, a method suitable for small sample volumes.
Protocol:
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A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
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The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
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The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of Boldenone Propionate in various organic solvents can be determined through standardized laboratory procedures.
Protocol:
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A known, small amount of Boldenone Propionate (e.g., 1-5 mg) is placed in a vial.
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A specific volume of the solvent to be tested is added incrementally at a constant temperature (e.g., 25 °C).
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After each addition of solvent, the mixture is vigorously agitated (e.g., using a vortex mixer) and visually inspected for complete dissolution.
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The process is continued until the solid is fully dissolved. The solubility is then expressed as the concentration of the saturated solution (e.g., in mg/mL). For slightly soluble compounds, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the amount of dissolved solute.
Signaling Pathways and Mechanism of Action
Boldenone, the active component of Boldenone Propionate, exerts its biological effects primarily through its interaction with the androgen receptor (AR).[4] Like other androgens, it can also influence other signaling cascades.
Androgen Receptor Signaling Pathway
Boldenone acts as an agonist for the androgen receptor. Upon entering the cell, it binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators and the basal transcription machinery, leading to the up- or down-regulation of gene expression. The downstream effects include increased protein synthesis and nitrogen retention, which contribute to its anabolic properties.[4]
NF-κB Signaling Pathway
Recent studies have suggested that anabolic steroids, including boldenone, may activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a key regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA elements and regulates the transcription of target genes. The activation of this pathway by boldenone could contribute to some of its physiological and pathological effects.
Experimental Workflow for In Vitro Metabolism Studies
The metabolism of Boldenone Propionate can be investigated using in vitro systems that mimic hepatic biotransformation. A common workflow involves the use of liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes.
This workflow allows for the identification and characterization of phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites of Boldenone Propionate, providing crucial information for understanding its metabolic fate and for the development of analytical methods for its detection.
Conclusion
Boldenone Propionate is a well-characterized anabolic-androgenic steroid with a distinct chemical structure and physicochemical profile that dictates its biological activity and therapeutic or illicit use. Its primary mechanism of action is through the activation of the androgen receptor, leading to anabolic effects. Emerging evidence also suggests its interaction with other signaling pathways, such as NF-κB, which warrants further investigation. The experimental protocols and workflows described herein provide a framework for the continued study of this and related compounds in the fields of pharmacology, toxicology, and anti-doping science.
